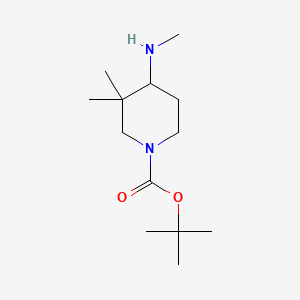

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

Description

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 3,3-dimethyl-substituted ring and a secondary methylamino group at the 4-position. This compound, cataloged with 95% purity (CAS: referenced in ), serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRCNXRRTIZLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Piperidine Precursors

The most widely reported method involves N-alkylation of a pre-functionalized piperidine intermediate. Starting with 3,3-dimethylpiperidin-4-one, the synthesis proceeds through sequential Boc protection and reductive amination.

Procedure :

-

Boc Protection : 3,3-Dimethylpiperidin-4-one is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium hydride. This step introduces the Boc group at the piperidine nitrogen, yielding tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

-

Reductive Amination : The ketone group at the 4-position undergoes reductive amination with methylamine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst (Pd/C) is used to reduce the intermediate imine, forming the methylamino group.

Key Parameters :

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure forms, the Mitsunobu reaction is employed to introduce the methylamino group with retention of configuration.

Procedure :

-

Intermediate Preparation : (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate is reacted with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine under Mitsunobu conditions (diisopropyl azodicarboxylate, triethylphosphine).

-

Functionalization : The hydroxyl group is displaced, introducing the methylamino moiety via subsequent alkylation or amination.

Key Parameters :

Industrial-Scale Alkylation

Industrial methods prioritize cost efficiency and scalability. A patented approach uses selective deprotection of Boc-protected intermediates to avoid side reactions.

Procedure :

-

Deprotection : tert-Butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate is treated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMA).

-

Selective Alkylation : The exposed amino group is methylated using methyl iodide or dimethyl sulfate.

Key Parameters :

-

Temperature : 80–100°C for deprotection.

-

Purification : Crystallization from ethanol/water mixtures.

Optimization Strategies

Catalyst and Solvent Screening

Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in reductive amination, reducing reaction times by 30%. Solvent polarity significantly impacts yields:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Methanol | 32.7 | 82 |

| THF | 7.5 | 68 |

| Dichloromethane | 8.9 | 45 |

Polar solvents stabilize the imine intermediate, enhancing reduction efficiency.

Temperature and Pressure Effects

Elevated temperatures (50–60°C) accelerate Boc protection but risk tert-butyl group cleavage. In contrast, reductive amination requires mild conditions (25°C, 1 atm H2) to prevent over-reduction.

Industrial Production Protocols

Large-Scale Reactor Design

Industrial synthesis employs continuous-flow reactors to improve mixing and heat transfer. Key steps include:

-

Continuous Boc Protection : Tert-butyl chloroformate is introduced via a feed stream into a piperidine solution.

-

Inline Purification : Centrifugal partition chromatography removes unreacted reagents.

Scale-Up Challenges :

-

Exothermic Reactions : Requires jacketed reactors with cooling systems.

-

Byproduct Management : Quaternary ammonium salts are removed via ion-exchange resins.

Analytical Characterization

Purity Assessment

Nuclear Magnetic Resonance (NMR) :

-

1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, Boc), 2.32 (s, 3H, N-CH3), 2.85–3.10 (m, 4H, piperidine H).

-

13C NMR : 155.2 ppm (C=O), 79.5 ppm (C(CH3)3).

Mass Spectrometry :

-

ESI-MS : m/z 242.36 [M+H]+ (calculated for C13H24N2O2).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| N-Alkylation | 85 | 98 | High | 1200 |

| Mitsunobu Reaction | 65 | 95 | Moderate | 3500 |

| Industrial Alkylation | 89 | 99 | High | 900 |

The industrial alkylation route offers the best balance of yield and cost, while the Mitsunobu method is reserved for stereospecific applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized piperidine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. | |

| Anticancer | Induces apoptosis in several cancer cell lines, showing potential for tumor growth inhibition. | |

| Neuroprotective | May reduce oxidative stress and provide protective effects in neurodegenerative models. |

Scientific Research Applications

-

Antimicrobial Research :

- Recent studies have demonstrated that Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate possesses antimicrobial properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotic development.

-

Cancer Therapeutics :

- Investigations into the anticancer properties of this compound reveal its ability to inhibit cancer cell proliferation. In vitro studies have shown significant reductions in cell viability across various cancer cell lines, with mechanisms linked to apoptosis activation through caspase pathways. This suggests its potential role in developing novel cancer therapies.

-

Neuroprotection :

- The compound's neuroprotective effects are under exploration, particularly its ability to mitigate oxidative stress in neuronal cells. This property could be valuable for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Activity

In a detailed study, researchers treated multiple cancer cell lines with this compound. The results indicated a pronounced reduction in cell viability with IC50 values demonstrating potent inhibitory effects on tumor growth. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

The following table summarizes key structural differences and synthesis data for tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate and related compounds:

Key Observations:

Substituent Position and Steric Effects: The target compound’s 3,3-dimethyl groups introduce significant steric hindrance, limiting accessibility to the piperidine nitrogen compared to analogs like 3b (linear alkyl chain) or 6a (heterocyclic substituent). This hindrance may slow nucleophilic reactions at the 1-position .

Amine Functionality: The secondary methylamino group in the target contrasts with the primary amine in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, altering hydrogen-bonding capacity and solubility . 6a’s tertiary amine (pyrimidoindolyl-linked) may enhance rigidity and thermal stability, suitable for chromatographic phases .

Synthetic Utility :

- Boc protection is a common strategy (e.g., 86% yield for 3b via Boc-anhydride ), while the target’s synthesis likely involves alkylation or reductive amination at the 4-position.

- Styryl derivatives (e.g., 4-fluorostyryl ) are synthesized via cross-coupling, highlighting divergent synthetic pathways compared to the target’s alkylation .

Physical State and Stability:

- The target compound’s physical state is unspecified in the evidence, but analogs range from oils (e.g., tert-butyl 3-formylpiperidine-1-carboxylate ) to crystalline solids (e.g., 6a with 97% crude yield) .

- The tert-butyl group generally enhances stability, as seen in 3b ’s isolation as a stable solid .

NMR and Spectral Data:

Biological Activity

Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate, also known by its CAS number 1821737-24-9, is a compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 242.36 g/mol

- IUPAC Name : tert-butyl (R)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate

- CAS Number : 1821737-24-9

The compound features a piperidine ring substituted with a tert-butyl group and a methylamino group, which contributes to its unique pharmacological profile. The stereochemistry of the compound is crucial for its biological activity, with the (R) configuration being particularly noted in studies.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an important target in the treatment of several diseases including Alzheimer's and cancer.

The compound's mechanism involves the inhibition of GSK-3β activity. GSK-3β plays a critical role in multiple signaling pathways, including those involved in cell proliferation and survival. Inhibition of this enzyme can lead to increased levels of β-catenin and other substrates that promote cell growth and differentiation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the piperidine ring and substituents can significantly impact its inhibitory potency against GSK-3β. For example, variations in the alkyl groups attached to the nitrogen atoms have been shown to influence both potency and metabolic stability.

| Compound Variant | IC (nM) | Notes |

|---|---|---|

| Original Compound | 480 | Baseline potency |

| Variant A | 360 | Improved potency |

| Variant B | 700 | Reduced activity |

Case Studies

-

GSK-3β Inhibition Study :

A study evaluated various derivatives of piperidine-based compounds for their ability to inhibit GSK-3β. The original compound demonstrated an IC value of 480 nM, while modifications led to enhanced potency in some derivatives, indicating the potential for developing more effective inhibitors through structural optimization . -

Metabolic Stability Assessment :

The metabolic stability of this compound was assessed using human liver microsomes. The results indicated that certain structural modifications could reduce metabolic degradation, thereby prolonging the compound's action in vivo .

Q & A

Q. What are the common synthetic routes for tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A general approach includes:

Amination : Introducing the methylamino group at the 4-position via nucleophilic substitution or reductive amination.

Protection : Using tert-butyl carbamate (Boc) to protect the piperidine nitrogen under basic conditions (e.g., NaHCO₃, THF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

- Optimization Strategies :

- Catalysts : Use Pd/C or Raney Ni for hydrogenation steps to reduce nitro intermediates.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SN2 pathways.

- Temperature : Controlled heating (80–100°C) for Boc protection avoids decomposition .

- Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equiv. of methylamine) to drive completion.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopic Confirmation :

- NMR :

- ¹H NMR : Look for Boc group signals (δ 1.4–1.5 ppm, singlet, 9H) and methylamino protons (δ 2.2–2.5 ppm, multiplet).

- ¹³C NMR : Confirm tert-butyl (δ 28–30 ppm) and carbonyl (δ 155–160 ppm) carbons .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~270–300).

- Crystallography :

- Grow single crystals via slow evaporation (dichloromethane/hexane).

- Use SHELXL (SHELX-2018) for refinement; validate bond lengths/angles against standard piperidine derivatives .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between spectroscopic analyses (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer :

- Cross-Validation :

2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., overlapping methylamino and piperidine signals) .

Isotopic Labeling : Synthesize deuterated analogs to trace protonation sites.

X-ray Diffraction : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) .

- Mass Spectrometry Artifacts :

- Test for adducts (e.g., Na⁺/K⁺) by adding EDTA.

- Use high-resolution instruments (HRMS) to distinguish isobaric impurities.

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvent systems?

- Methodological Answer :

- DFT Calculations :

Geometry Optimization : Use Gaussian09 or ORCA to model ground-state structures (B3LYP/6-31G* basis set).

Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate solvation in polar (water) vs. nonpolar (hexane) environments.

- Reactivity Prediction :

- NBO Analysis : Identify nucleophilic sites (e.g., methylamino group) for substitution reactions.

- Transition State Modeling : Study Boc deprotection kinetics under acidic conditions (e.g., HCl/dioxane) .

Safety and Handling

Q. What protocols mitigate risks during air-sensitive reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.